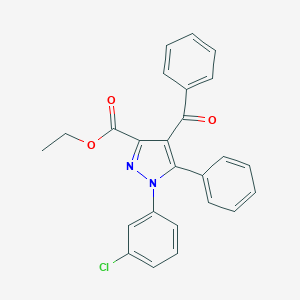![molecular formula C26H22N4O2 B292402 Ethyl 1,5,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292402.png)
Ethyl 1,5,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1,5,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate, also known as TPTC, is a heterocyclic compound that has been extensively studied for its potential use in scientific research. This molecule is of interest due to its unique chemical structure and potential for use in a variety of applications.
Wirkmechanismus
The mechanism of action of Ethyl 1,5,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is not fully understood. However, it is believed to function through the formation of a complex with metal ions, which results in a change in the fluorescence properties of the molecule. This change can be used to detect the presence of metal ions in a sample.
Biochemical and Physiological Effects:
Ethyl 1,5,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not expected to have any significant adverse effects on biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Ethyl 1,5,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is its high selectivity for copper ions, which makes it a useful tool for the detection of copper in biological samples. However, one limitation is that it may not be effective for the detection of other metal ions.
Zukünftige Richtungen
There are several potential future directions for research involving Ethyl 1,5,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate. One area of interest is the development of new fluorescent probes based on the Ethyl 1,5,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate structure for the detection of other metal ions. Additionally, Ethyl 1,5,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate may have potential applications in the development of new drugs or therapies for the treatment of diseases involving copper metabolism. Further research is needed to fully explore the potential applications of Ethyl 1,5,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate in scientific research.
Synthesemethoden
The synthesis of Ethyl 1,5,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate can be achieved through a multi-step process involving the reaction of various reagents. One commonly used method involves the reaction of 3-amino-1,2,4-triazole with ethyl 3-oxobutanoate, followed by the addition of triphenylphosphine and carbon tetrachloride. The resulting product is then treated with sodium methoxide to yield Ethyl 1,5,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 1,5,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been studied extensively for its potential use in scientific research. One area of interest is its potential use as a fluorescent probe for the detection of metal ions. Ethyl 1,5,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to selectively bind to copper ions, and can be used to detect the presence of copper in biological samples.
Eigenschaften
Molekularformel |
C26H22N4O2 |
|---|---|
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
ethyl 1,5,7-triphenyl-5H-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C26H22N4O2/c1-2-32-25(31)24-28-30(21-16-10-5-11-17-21)26-27-22(19-12-6-3-7-13-19)18-23(29(24)26)20-14-8-4-9-15-20/h3-18,23H,2H2,1H3 |
InChI-Schlüssel |
NTWFVQZNLZLPFS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2=NC(=CC(N12)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
CCOC(=O)C1=NN(C2=NC(=CC(N12)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-allyl-2-(3-methoxyphenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292319.png)
![Ethyl 7-anilino-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292321.png)



![N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]acetamide](/img/structure/B292333.png)
![N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]benzamide](/img/structure/B292334.png)
![4-chloro-N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]benzamide](/img/structure/B292335.png)
![2-(4-ethoxyphenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292337.png)
![2-(3-methoxyphenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292338.png)
![2-(4-methylphenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292339.png)
![3-imino-4-{5-methyl-2-[(1-methylethylidene)amino]phenyl}dihydro-2(3H)-furanone](/img/structure/B292340.png)
![8-(3-chlorophenyl)-6,7-dimethyl-8H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B292341.png)
![3,4-dimethyl-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292342.png)